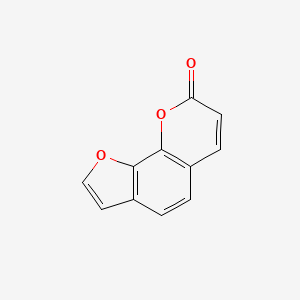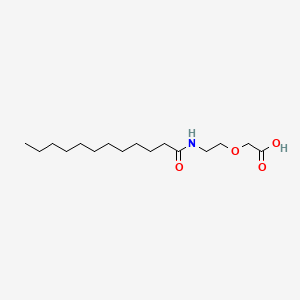
(2-((1-Oxododecyl)amino)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((1-Oxododecyl)amino)ethoxy)acetic acid is an organic compound with the molecular formula C16H31NO4 It is known for its unique structure, which includes a long dodecyl chain attached to an aminoethoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Oxododecyl)amino)ethoxy)acetic acid typically involves the reaction of dodecanoic acid with ethylene glycol and subsequent amination. The process can be summarized as follows:
Esterification: Dodecanoic acid reacts with ethylene glycol in the presence of a catalyst to form dodecyl ethylene glycol ester.
Amination: The ester is then reacted with ammonia or an amine to introduce the amino group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-((1-Oxododecyl)amino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanoic acid derivatives, while substitution reactions can produce a variety of amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((1-Oxododecyl)amino)ethoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between long-chain fatty acids and amino acids. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows for the modification of pharmacokinetic properties, making it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the formulation of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents and personal care products.
Mechanism of Action
The mechanism of action of (2-((1-Oxododecyl)amino)ethoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The long dodecyl chain allows for hydrophobic interactions, while the aminoethoxy acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-((1-Oxodecyl)amino)ethoxy)acetic acid: Similar structure but with a shorter decyl chain.
(2-((1-Oxotetradecyl)amino)ethoxy)acetic acid: Similar structure but with a longer tetradecyl chain.
Uniqueness
(2-((1-Oxododecyl)amino)ethoxy)acetic acid is unique due to its specific chain length and functional groups
Properties
CAS No. |
66653-99-4 |
|---|---|
Molecular Formula |
C16H31NO4 |
Molecular Weight |
301.42 g/mol |
IUPAC Name |
2-[2-(dodecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-12-13-21-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
CREQKGNXXKHRKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


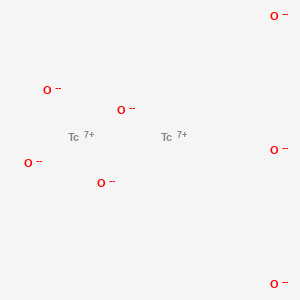
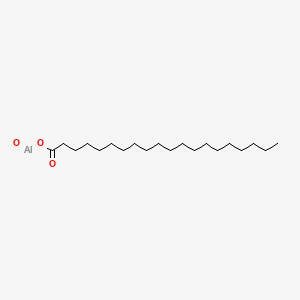
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)

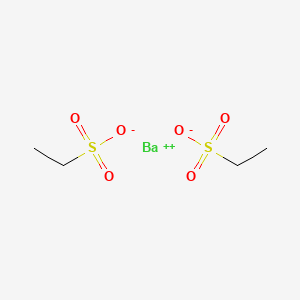
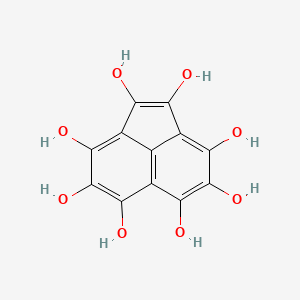
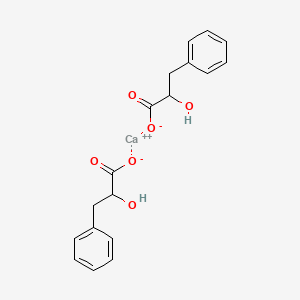
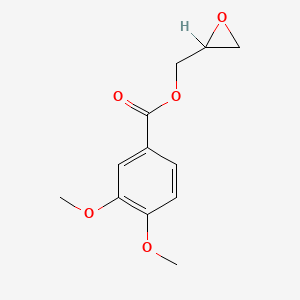

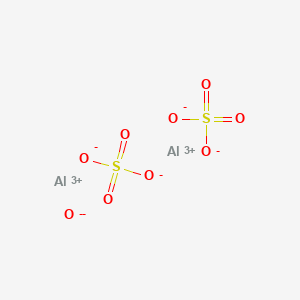

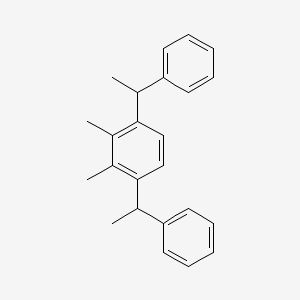
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
